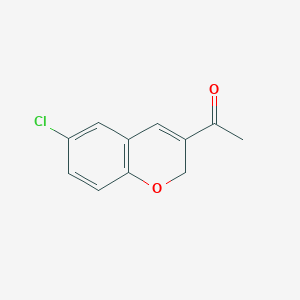

1-(6-chloro-2H-chromen-3-yl)ethanone

Beschreibung

1-(6-Chloro-2H-chromen-3-yl)ethanone (CAS: Not explicitly provided; referred to as compound 196 in ) is a chromenone derivative synthesized via the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl vinyl ketone under reflux in dioxane with potassium carbonate as a base . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing propen-1-one derivatives (e.g., 197a-e in ) through Claisen-Schmidt condensation with various aldehydes in ethanolic NaOH. Its structure features a chlorinated chromene core with an acetyl group at position 3, influencing both electronic and steric properties critical for biological activity and crystallographic behavior .

Eigenschaften

Molekularformel |

C11H9ClO2 |

|---|---|

Molekulargewicht |

208.64 g/mol |

IUPAC-Name |

1-(6-chloro-2H-chromen-3-yl)ethanone |

InChI |

InChI=1S/C11H9ClO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3 |

InChI-Schlüssel |

NRIVRPPXDDUOGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-2H-chromen-3-yl)ethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 6-chloro-2H-chromen-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(6-Chlor-2H-chromen-3-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ethanongruppe mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid in eine Alkoholgruppe umwandeln.

Substitution: Das Chloratom in der 6. Position kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidation: 6-Chlor-2H-chromen-3-carbonsäure.

Reduktion: 1-(6-Chlor-2H-chromen-3-yl)ethanol.

Substitution: Verschiedene substituierte Chromenone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(6-chloro-2H-chromen-3-yl)ethanone has been studied across various disciplines:

Chemistry

- Building Block: It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new compounds with potential applications in various fields.

Biology

- Enzyme Inhibition: The compound exhibits significant enzyme inhibition capabilities, particularly against α-glucosidase. This inhibition is crucial for carbohydrate metabolism and suggests potential applications in managing metabolic disorders such as diabetes .

Medicine

- Therapeutic Potential: Research indicates that this compound possesses anti-inflammatory and antioxidant properties. These characteristics enhance its suitability for pharmacological studies aimed at treating inflammatory diseases and metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity: A study evaluated various coumarin derivatives, including this compound, against Gram-positive and Gram-negative bacteria, demonstrating promising antimicrobial effects .

- Anti-inflammatory Effects: Research on chromene derivatives indicated that they exhibit anti-inflammatory properties through modulation of inflammatory pathways, making them candidates for further therapeutic exploration .

- Diabetes Management: The competitive inhibition of α-glucosidase by this compound suggests its potential role in managing diabetes by reducing glucose absorption in the intestines .

Wirkmechanismus

The mechanism of action of 1-(6-chloro-2H-chromen-3-yl)ethanone varies depending on its application. In medicinal chemistry, the compound may exert its effects through the inhibition of specific enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The molecular targets and pathways involved are often studied using techniques such as molecular docking and biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine Position: The 6-Cl substitution in the chromene ring (target compound) contrasts with 2-Cl or 5-Cl in phenolic ethanones (). This affects electron distribution and hydrogen-bonding capacity .

- Heterocyclic vs. Aromatic Cores: Benzo[b]thiophene () and indole () derivatives exhibit distinct electronic environments compared to chromenone, influencing reactivity and target selectivity.

Physical and Spectral Properties

- Spectroscopic Data: ¹H NMR: Aromatic protons in the target compound resonate downfield (δ 6.8–8.1 ppm) due to electron-withdrawing Cl and acetyl groups, analogous to shifts in and . Crystallography: The target compound’s quinoline derivatives () show planar aromatic systems (max deviation: 0.070 Å) and intermolecular C–H···O hydrogen bonds, stabilizing crystal lattices .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: The target compound’s quinoline derivatives form pseudo-dimers via C–H···O bonds (), similar to Etter’s graph-set patterns ().

- π–π Stacking: Observed in (4.05° dihedral between quinoline rings), absent in non-aromatic analogues like 1-(3,4-dihydroxy-6-methylphenyl)ethanone ().

Biologische Aktivität

1-(6-chloro-2H-chromen-3-yl)ethanone is a compound belonging to the chromene class, characterized by a fused benzene and pyran ring structure. Its molecular formula is C11H9ClO, with a molecular weight of approximately 204.64 g/mol. This compound has garnered attention in the scientific community due to its promising biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Notably, it has been studied for its ability to inhibit α-glucosidase , an enzyme crucial for carbohydrate metabolism. This inhibition suggests potential applications in managing conditions such as diabetes by modulating glucose absorption in the intestine.

Antioxidant and Anti-inflammatory Properties

Compounds within the chromene class, including this compound, are recognized for their antioxidant and anti-inflammatory properties. These characteristics enhance their therapeutic potential, making them suitable candidates for further pharmacological studies aimed at treating various metabolic disorders and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of chromenes and their derivatives, including this compound. Below are summarized findings from relevant research:

The mechanism of action for this compound primarily involves competitive inhibition of α-glucosidase. This suggests that the compound could effectively reduce postprandial blood glucose levels by delaying carbohydrate digestion and absorption in the intestines. Further research is necessary to fully elucidate its pharmacokinetic profile and potential side effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 9-Methylcarbazole | 9-Methylcarbazole | Lacks chlorine; different biological activity profile. |

| 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | Contains an ethyl group; exhibits different pharmacological effects. |

| (RS)-1-(6-Chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane | (RS)-1-(6-Chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane | Incorporates additional heterocycles; enhanced pharmacological properties due to structural complexity. |

This table highlights how variations in substituents and structural elements can significantly influence biological activity and chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.